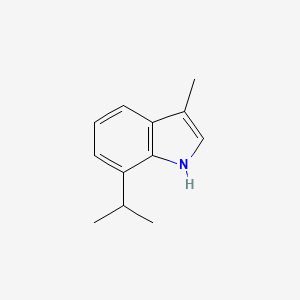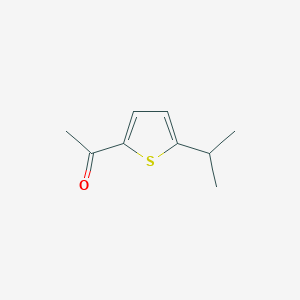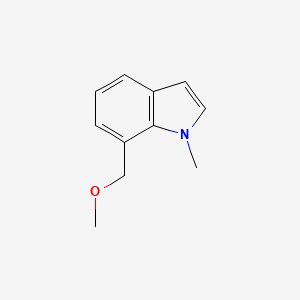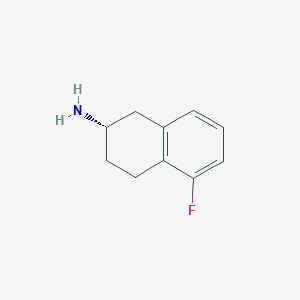
7-Isopropyl-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropyl-3-methyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an indole core with isopropyl and methyl substituents at the 7 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Isopropyl-3-methyl-1H-indole can be achieved through various methods, including the Fischer indole synthesis and the Larock indole synthesis. One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran at -40°C, followed by radical reduction to yield the desired indole derivative .
Industrial Production Methods:
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H activation, is common in the large-scale production of indole compounds .
Chemical Reactions Analysis
Types of Reactions:
7-Isopropyl-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
7-Isopropyl-3-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Isopropyl-3-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to changes in cellular processes and biological responses .
Comparison with Similar Compounds
3-Methyl-1H-indole: Similar structure but lacks the isopropyl group at the 7 position.
7-Methylindole: Similar structure but lacks the isopropyl group at the 7 position.
Indole-3-carboxylic acid: Contains a carboxyl group at the 3 position instead of a methyl group.
Uniqueness:
7-Isopropyl-3-methyl-1H-indole is unique due to the presence of both isopropyl and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacological properties .
Properties
CAS No. |
94239-09-5 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-methyl-7-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-8(2)10-5-4-6-11-9(3)7-13-12(10)11/h4-8,13H,1-3H3 |
InChI Key |
ZUVBCDVLPGKKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)

![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)
![1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11916646.png)
![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)


![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)





![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)
